molecular formula C13H18N2O5S B2687534 Ethyl 4-(morpholine-4-sulfonamido)benzoate CAS No. 741717-93-1

Ethyl 4-(morpholine-4-sulfonamido)benzoate

Cat. No.: B2687534
CAS No.: 741717-93-1
M. Wt: 314.36
InChI Key: SNJBKDGQCZIBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(morpholine-4-sulfonamido)benzoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a morpholine ring attached to a sulfonamide group, which is further connected to a benzoate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(morpholine-4-sulfonamido)benzoate typically involves the reaction of 4-aminobenzoic acid with morpholine and sulfonyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(morpholine-4-sulfonamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(morpholine-4-sulfonamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interfere with cellular processes.

    Industry: Utilized in the development of new materials and polymers with specific properties

Mechanism of Action

The mechanism of action of Ethyl 4-(morpholine-4-sulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular functions, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Ethyl 4-(morpholine-4-sulfonamido)benzoate can be compared with other sulfonamide derivatives, such as:

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical and biological properties compared to other sulfonamides .

Properties

IUPAC Name

ethyl 4-(morpholin-4-ylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-2-20-13(16)11-3-5-12(6-4-11)14-21(17,18)15-7-9-19-10-8-15/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJBKDGQCZIBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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